Dehydro Nimodipine-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydro Nimodipine-d7 is a deuterated form of Nimodipine, a calcium channel blocker primarily used in the treatment of neurological conditions. The compound is often used as an internal standard in mass spectrometry for the quantification of Nimodipine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Dehydro Nimodipine-d7 involves the deuteration of Nimodipine. The synthetic route typically includes the following steps:
Ammonia Ester Reaction: This involves the reaction of an ammonia ester with an appropriate reagent to form an intermediate.
Cyclization Reaction: The intermediate undergoes cyclization in the presence of a fatty alcohol as a solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Ammonia Ester Reaction: Conducted in large reactors with controlled temperature and pressure conditions.
Cyclization Reaction: Utilizes high-efficiency distillation and crystallization techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dehydro Nimodipine-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, Nimodipine.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Yields Nimodipine.
Substitution: Forms substituted derivatives with different functional groups.
Scientific Research Applications
Dehydro Nimodipine-d7 is widely used in scientific research, including:
Chemistry: As an internal standard in mass spectrometry for the quantification of Nimodipine.
Biology: Used in studies involving calcium channel blockers and their effects on cellular processes.
Medicine: Investigated for its potential neuroprotective effects in various neurological conditions.
Industry: Utilized in the development of new pharmaceuticals and analytical methods
Mechanism of Action
Dehydro Nimodipine-d7 exerts its effects by blocking L-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into smooth muscle cells, leading to relaxation of vascular smooth muscle and improved cerebral blood flow. The compound primarily targets calcium channels in the brain, making it effective in treating neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Nimodipine: The parent compound, used for similar applications but without deuteration.
Nifedipine: Another calcium channel blocker with similar effects but different pharmacokinetics.
Amlodipine: A longer-acting calcium channel blocker used for cardiovascular conditions.
Uniqueness
Dehydro Nimodipine-d7 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in analytical and research applications .
Biological Activity
Dehydro Nimodipine-d7 is a stable isotope-labeled derivative of Nimodipine, primarily recognized for its role as a calcium channel blocker. This compound is particularly valuable in pharmacokinetic studies due to the presence of seven deuterium atoms, which enhance its stability and allow for precise tracking in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies, and clinical implications.
This compound functions similarly to its parent compound, Nimodipine, by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells. This inhibition leads to:
- Vasodilation : Relaxation of blood vessels, which decreases blood pressure.
- Neuroprotection : Potential protective effects on neuronal tissues during ischemic events.
The unique isotopic labeling of this compound allows researchers to study its pharmacokinetics in detail, providing insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Studies
This compound shares structural similarities with other dihydropyridine calcium channel blockers. The following table summarizes key features and comparisons with related compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Nimodipine | 66085-59-4 | Original calcium channel blocker with antihypertensive properties. |
Nifedipine | 21829-25-4 | Used for hypertension; similar mechanism but different pharmacokinetics. |
Isradipine | 105202-72-6 | Dihydropyridine derivative with distinct pharmacokinetics. |
Amlodipine | 88150-42-9 | Long-acting calcium channel blocker with unique efficacy profile. |
Uniqueness : The stable isotope labeling in this compound facilitates enhanced tracking in biological studies compared to non-labeled counterparts, making it particularly useful for metabolic pathway research.
Clinical Implications
Research indicates that this compound may exhibit similar therapeutic effects as Nimodipine in treating conditions such as subarachnoid hemorrhage (SAH) and cerebral vasospasm. A meta-analysis involving nimodipine demonstrated significant reductions in poor outcomes and mortality rates among patients with aneurysmal SAH:
- Poor Outcome Reduction : Relative Risk (RR) = 0.69 (95% CI: 0.60–0.78)
- Mortality Reduction : RR = 0.50 (95% CI: 0.32–0.78)
- Cerebral Vasospasm Incidence Reduction : RR = 0.68 (95% CI: 0.46–0.99) .
These findings suggest that the biological activity of this compound could be leveraged to improve patient outcomes in similar clinical scenarios.
Case Studies
-
Intra-Arterial Infusion Study :
A study involving intra-arterial infusion of nimodipine demonstrated that patients treated with this method had significantly lower rates of cerebral infarctions compared to historical controls (42.6% vs. 75%) and better outcomes as measured by the Glasgow Outcome Scale . -
Therapeutic Effects on Cerebral Edema :
Research on nimodipine's effects on vasogenic brain edema indicated that treatment significantly reduced edema and maintained blood-brain barrier integrity following ischemic events . This suggests that this compound may similarly mitigate these effects due to its analogous action.
Properties
Molecular Formula |
C21H24N2O7 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 5-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3/i1D3,2D3,12D |
InChI Key |
SJJUCKCPGPCJQM-QLWPOVNFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(C(=C(N=C1C)C)C(=O)OCCOC)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.